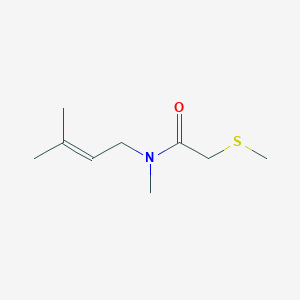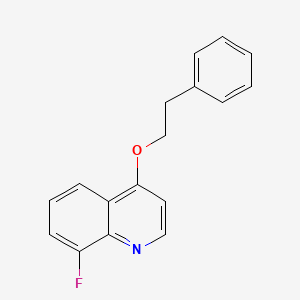
8-Fluoro-4-(2-phenylethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-(2-phenylethoxy)quinoline is an organic compound with the molecular formula C17H14FNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a quinoline core substituted with a fluoro group at the 8th position and a phenylethoxy group at the 4th position, contributing to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-(2-phenylethoxy)quinoline can be achieved through several methods, including cyclization reactions, nucleophilic substitution, and cross-coupling reactions. One common approach involves the nucleophilic substitution of a halogen atom on a quinoline derivative with a phenylethoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-4-(2-phenylethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Applications De Recherche Scientifique
8-Fluoro-4-(2-phenylethoxy)quinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Fluoro-4-(2-phenylethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. Its fluoro and phenylethoxy groups contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoroquinoline: A simpler derivative with only a fluoro group at the 8th position.
4-(2-Phenylethoxy)quinoline: A derivative with only a phenylethoxy group at the 4th position.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
Uniqueness
8-Fluoro-4-(2-phenylethoxy)quinoline is unique due to the presence of both fluoro and phenylethoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and improved efficacy compared to its simpler counterparts .
Propriétés
Numéro CAS |
124534-12-9 |
|---|---|
Formule moléculaire |
C17H14FNO |
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
8-fluoro-4-(2-phenylethoxy)quinoline |
InChI |
InChI=1S/C17H14FNO/c18-15-8-4-7-14-16(9-11-19-17(14)15)20-12-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2 |
Clé InChI |
LSFOXCHGNMRDKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


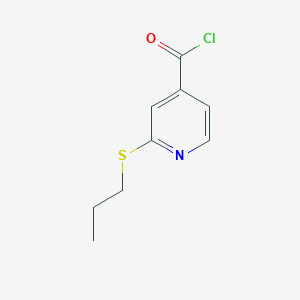

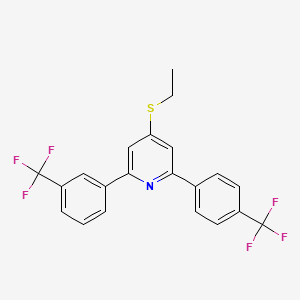
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
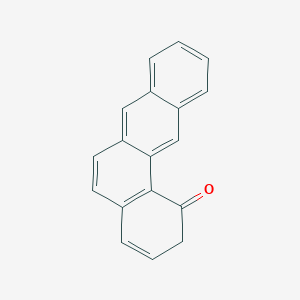
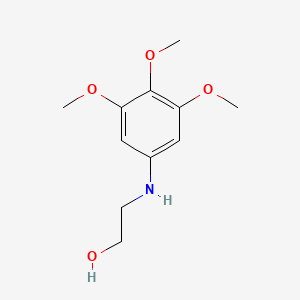
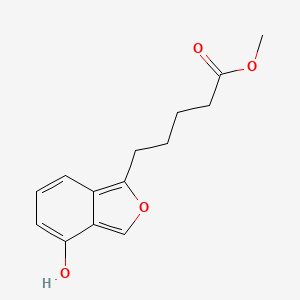
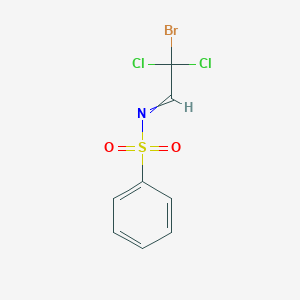
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
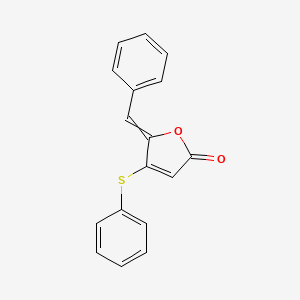
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

